4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c20-17(10-2-1-3-11-17)14-18-26(23,24)16-8-6-15(7-9-16)19-12-4-5-13-25(19,21)22/h2,6-10,18,20H,1,3-5,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZLRTVRSYQVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide , also known by its chemical identifiers and related structures, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazine ring and a sulfonamide moiety. Its IUPAC name reflects its intricate molecular composition:
Molecular Formula: C₁₇H₁₉N₃O₅S
Molecular Weight: 410.42 g/mol
Research indicates that compounds with similar structural features often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity: Many sulfonamide derivatives act as inhibitors of specific enzymes. For instance, benzenesulfonamide derivatives have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and treatment .
- Calcium Channel Modulation: Some studies suggest that related compounds can inhibit calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
1. Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated heart models. The experimental design included various concentrations of the compound to assess its impact on coronary resistance:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound A | 0.001 |
| III | Compound B | 0.001 |
| IV | Compound C | 0.001 |
| V | Compound D | 0.001 |
| VI | Compound E | 0.001 |
Results indicated that certain derivatives significantly altered perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .
2. Anticancer Activity
The compound's analogs have been evaluated for their anticancer properties against glioblastoma cells (U87). The cytotoxic effects were measured using trypan blue exclusion assays:
| Compound | % Cell Growth Inhibition (at 100 µM) |
|---|---|
| AL106 | 78% |
| AL34 | 64.7% |
| AL110 | 53.3% |
| Cisplatin | 90% |
AL106 demonstrated significant anti-glioblastoma activity through interactions with RTKs, indicating a promising avenue for further research into targeted cancer therapies .
Case Study 1: Inhibition of TrkA in Glioblastoma
In a recent study, benzenesulfonamide analogs were synthesized and tested for their ability to inhibit TrkA, a receptor implicated in glioblastoma progression. The results showed that these compounds could effectively induce cell death in TrkA-overexpressing cells while exhibiting lower toxicity in non-cancerous cells .
Case Study 2: Cardiovascular Impact
Another study focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated perfused hearts. The findings revealed that certain compounds significantly reduced coronary resistance compared to controls, highlighting their potential as therapeutic agents in managing hypertension or heart failure .
Vergleich Mit ähnlichen Verbindungen
Core Sulfonamide Modifications
Ring System Variations
- 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (): Integrates a pyrazole ring linked via a ketone-propylamino spacer. The pyrazole’s electron-rich nature may alter binding affinity versus the thiazinane’s sulfone group .
Pharmacological and Physicochemical Properties
Research Implications and Limitations
- Limitations: No direct pharmacological data exist for the target compound, unlike analogs with reported cytotoxicity () or kinase activity ().
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
